2-methylserine as a hydroxy-amino acid substituted by a methyl group
2-methylserine as a hydroxy-amino acid substituted by a methyl group
An In-depth Examination of a Unique Hydroxy-Amino Acid for Advanced Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2-methylserine, a non-proteinogenic α-amino acid distinguished by a methyl group substitution at the α-carbon of serine. This modification imparts unique chemical and biological properties, making it a valuable building block in medicinal chemistry and a subject of interest for biochemical research. This document outlines its physicochemical properties, synthesis methodologies, biological significance with a focus on the N-methyl-D-aspartate (NMDA) receptor, and relevant experimental protocols.
Core Data Presentation
The following tables summarize the key quantitative data for 2-methylserine and related enzymatic and biological parameters.
Table 1: Physicochemical Properties of 2-Methylserine
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-3-hydroxy-2-methylpropanoic acid (L-isomer) | |
| Synonyms | α-Methyl-L-serine, (S)-2-Methylserine, 2-Methyl-L-serine | [1] |
| CAS Number | 16820-18-1 (L-isomer) | [2][1] |
| Molecular Formula | C₄H₉NO₃ | [1][3] |
| Molecular Weight | 119.12 g/mol | [1][3] |
| Melting Point | 286-288°C | [1] |
| Optical Rotation [α]D | +3.3° (c=5, 6N HCl, 25°C) | [1] |
| pKa | 2.20 ± 0.10 (Predicted) | [1] |
| LogP | -1.23 | [1] |
| Physical State | White powder | [1] |
| Solubility | Slightly soluble in water and DMSO (when heated) | [1] |
Table 2: Enzymatic Synthesis of α-Methyl-L-serine using α-Methylserine Aldolase
| Parameter | Value | Enzyme Source | Reference |
| Enzyme | α-Methylserine aldolase | Bosea sp. AJ110407 | [4] |
| Substrates | L-alanine and formaldehyde | [4] | |
| Vmax | 1.40 µmol min⁻¹ mg⁻¹ | Bosea sp. AJ110407 | [4] |
| Km (for α-methyl-L-serine) | 1.5 mM | Bosea sp. AJ110407 | [4] |
| Optimal pH | 7.4 | Ralstonia sp. AJ110405 | [1] |
| Optimal Temperature | 30°C | Ralstonia sp. AJ110405 | [1] |
| Cofactor Requirement | Pyridoxal 5'-phosphate (PLP) | Bosea sp. AJ110407 | [4] |
| Inhibition | Excess formaldehyde (>10 mM) | Ralstonia sp. AJ110405 | [1] |
| Yield | 90% | Recombinant E. coli expressing α-methylserine aldolase | [1] |
Table 3: Biological Activity Context - NMDA Receptor Antagonists and SHMT Inhibitors
No specific IC50 or Ki values for 2-methylserine have been identified in the reviewed literature. This table provides context with data for other compounds targeting relevant biological pathways.
| Compound | Target | Activity | Value | Reference |
| LY235723 | NMDA Receptor | IC₅₀ (vs 40 µM NMDA) | 1.9 ± 0.24 µM | [5] |
| (-)-Dizocilpine (MK-801) | NMDA Receptor | Kᵢ | 30.5 nM | [6] |
| Ifenprodil | NMDA Receptor (NR2B selective) | IC₅₀ | 0.3 µM | [6] |
| SHIN1 | SHMT1/2 | IC₅₀ | 5 nM (SHMT1), 13 nM (SHMT2) | [7] |
| Lometrexol | SHMT1/2 | Inhibitor | Not specified | [8] |
| Pemetrexed | SHMT2 | Inhibitor | Not specified | [8] |
Experimental Protocols
Enzymatic Synthesis of α-Methyl-L-serine
This protocol is based on the use of α-methylserine aldolase to catalyze the condensation of L-alanine and formaldehyde.
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Pyridoxal 5'-phosphate (PLP) solution (0.1 mM)
-
L-alanine
-
Formaldehyde solution (10-100 mM)
-
Purified α-methylserine aldolase or E. coli cells overexpressing the enzyme
-
Incubator set to 30°C
-
Reaction vessels
-
Quenching solution (e.g., 5 N NaOH)
-
Analytical equipment for product quantification (e.g., HPLC)
Procedure:
-
Prepare the reaction mixture in a suitable vessel. For a 200 µL reaction, combine:
-
100 mM potassium phosphate buffer (pH 7.4)
-
0.1 mM PLP
-
Desired concentration of L-alanine
-
Desired concentration of formaldehyde (e.g., incrementally added to not exceed 10 mM at any given time to avoid enzyme inhibition)
-
-
Initiate the reaction by adding the purified α-methylserine aldolase (e.g., 40 µg/mL) or the whole-cell catalyst.
-
Incubate the reaction mixture at 30°C for 16 hours with gentle agitation.
-
To monitor the reaction, an enzyme assay can be performed by taking aliquots at different time points. The assay measures the amount of formaldehyde consumed or α-methyl-L-serine produced.
-
Stop the reaction by adding a quenching solution.
-
Analyze the reaction mixture for the presence and quantity of α-methyl-L-serine using a suitable analytical method, such as HPLC.
Chemical Synthesis via Sharpless Asymmetric Dihydroxylation (Conceptual Protocol)
This protocol outlines a conceptual approach for the enantioselective synthesis of a diol precursor to 2-methylserine, based on the Sharpless asymmetric dihydroxylation of an appropriate alkene substrate like a 2-methyl-2-propenoic acid derivative.
Materials:
-
Alkene substrate (e.g., an ester of 2-methyl-2-propenoic acid)
-
AD-mix-α or AD-mix-β (containing K₂OsO₂(OH)₄, the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL), K₃Fe(CN)₆, and K₂CO₃)[8]
-
tert-Butanol
-
Water
-
Methanesulfonamide (MeSO₂NH₂)
-
Reaction flask
-
Stirring apparatus
-
Cooling bath (0°C)
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate
-
Rotary evaporator
-
Silica gel for chromatography
Procedure:
-
In a reaction flask, dissolve the AD-mix (e.g., AD-mix-β for the (R)-diol) in a 1:1 mixture of tert-butanol and water at room temperature.
-
Add methanesulfonamide to the mixture and stir until it dissolves.
-
Cool the mixture to 0°C in an ice bath.
-
Add the alkene substrate to the cooled reaction mixture and stir vigorously at 0°C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, add sodium sulfite and allow the mixture to warm to room temperature, stirring for approximately one hour.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude diol by silica gel column chromatography.
-
The purified diol can then be further converted to 2-methylserine through subsequent chemical transformations.
HPLC Analysis of 2-Methylserine
This protocol provides a general framework for the quantification of 2-methylserine in a biological sample, such as cell culture media.
Materials:
-
HPLC system with a suitable detector (UV or fluorescence after derivatization, or mass spectrometry)
-
Reversed-phase C18 column or a mixed-mode column (e.g., Primesep 100)[9]
-
Mobile phase A (e.g., aqueous buffer like ammonium formate)
-
Mobile phase B (e.g., acetonitrile)
-
2-Methylserine standard solutions of known concentrations
-
Sample preparation reagents (e.g., for protein precipitation or derivatization)
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Collect the biological sample (e.g., cell culture supernatant).
-
If necessary, precipitate proteins by adding a solvent like acetonitrile or methanol, followed by centrifugation.
-
Collect the supernatant.
-
For UV or fluorescence detection, derivatize the amino acids in the sample and standards with a suitable agent (e.g., o-phthalaldehyde (OPA) for primary amines or 9-fluorenylmethoxycarbonyl chloride (FMOC) for secondary amines).
-
Filter the final sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Run a gradient elution program, for example, starting with a low percentage of mobile phase B and gradually increasing it to elute the compounds of interest.
-
Detect the analytes using the appropriate detector.
-
-
Quantification:
-
Prepare a calibration curve by injecting standard solutions of 2-methylserine of known concentrations.
-
Integrate the peak area corresponding to 2-methylserine in both the standards and the samples.
-
Determine the concentration of 2-methylserine in the sample by comparing its peak area to the calibration curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. 2-Methylserine, as a derivative of serine, is of interest for its potential interaction with the co-agonist binding site.
Experimental Workflow: Enzymatic Synthesis of 2-Methylserine
The following diagram illustrates the key steps in the enzymatic production of 2-methylserine.
Experimental Workflow: HPLC Analysis of 2-Methylserine
This diagram outlines a typical workflow for the quantitative analysis of 2-methylserine from a biological sample using HPLC.
References
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]
- 9. HPLC Method for Separation of Serine, a-Methylserine, GABA, and Methionine Mixture on Primesep 100 column | SIELC Technologies [sielc.com]
